EPX Bromination Inhibition: The Sole Curated Affinity Benchmark for This Compound
In the BindingDB database, methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate (mapped via CHEMBL4790231) achieves an IC50 of 360 nM in the human EPX bromination assay using tyrosine as substrate, with 3-bromo-tyrosine formation measured after 10 min incubation [1]. By contrast, its activity against the homologous peroxidase MPO is far weaker: IC50 of 42,000 nM (42 μM) in a PMA-induced neutrophil MPO assay, representing a >100-fold selectivity window for EPX over MPO in these specific assay contexts [2]. No comparator compound data from the same study are available; this represents a class-level inference of selectivity rather than a direct head-to-head comparison.
| Evidence Dimension | EPX vs. MPO inhibitory potency (selectivity window) |
|---|---|
| Target Compound Data | EPX IC50 = 360 nM; MPO IC50 = 42,000 nM (PMA-induced neutrophil assay) |
| Comparator Or Baseline | No direct comparator compound; baseline is the compound's own MPO activity |
| Quantified Difference | Approximately 117-fold selectivity for EPX over MPO under these assay conditions |
| Conditions | EPX: human recombinant enzyme, tyrosine substrate, 10 min incubation, 3-bromo-tyrosine detection; MPO: PMA-stimulated human neutrophils, 3 min incubation, luminometry |
Why This Matters
For researchers procuring a tool compound to probe EPX-specific biology while minimizing MPO cross-reactivity, this >100-fold selectivity window is a critical selection parameter not offered by non-selective peroxidase inhibitors.
- [1] BindingDB entry BDBM50554035: IC50 360 nM, Inhibition of human EPX bromination activity using tyrosine as substrate. BindingDB, 2024. View Source
- [2] BindingDB entry BDBM50554035: IC50 42,000 nM, Inhibition of PMA-induced MPO in human Neutrophil. BindingDB, 2024. View Source
